molecular formula C6H8BrFN2 B7950973 4-Bromo-1-(2-fluoroethyl)-3-methyl-1H-pyrazole

4-Bromo-1-(2-fluoroethyl)-3-methyl-1H-pyrazole

Cat. No.: B7950973
M. Wt: 207.04 g/mol
InChI Key: GVYJTCPEMCPVTA-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-fluoroethyl)-3-methyl-1H-pyrazole is a chemical compound with the molecular formula C6H7BrFN2. It is a pyrazole derivative, characterized by the presence of bromine, fluorine, and methyl groups attached to the pyrazole ring. This compound is primarily used in research and development within various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-fluoroethyl)-3-methyl-1H-pyrazole typically involves the reaction of 4-bromo-3-methyl-1H-pyrazole with 2-fluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-fluoroethyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate, sodium hydride), solvents (DMF, DMSO).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Reduced pyrazole derivatives.

Scientific Research Applications

4-Bromo-1-(2-fluoroethyl)-3-methyl-1H-pyrazole is utilized in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-fluoroethyl)-3-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole
  • 4-Bromo-1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole
  • 4-Bromo-1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole

Uniqueness

4-Bromo-1-(2-fluoroethyl)-3-methyl-1H-pyrazole is unique due to the specific combination of bromine, fluorine, and methyl groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-bromo-1-(2-fluoroethyl)-3-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrFN2/c1-5-6(7)4-10(9-5)3-2-8/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYJTCPEMCPVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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